3-(3,4-dichlorophenyl)propanoyl Chloride
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Overview
Description
3-(3,4-dichlorophenyl)propanoyl Chloride is an organic compound with the molecular formula C9H7Cl3O It is a derivative of 3-(3,4-Dichlorophenyl)propionic acid, where the carboxylic acid group is converted to an acid chloride
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,4-dichlorophenyl)propanoyl Chloride typically involves the chlorination of 3-(3,4-Dichlorophenyl)propionic acid. This can be achieved using reagents such as thionyl chloride (SOCl2) or oxalyl chloride ((COCl)2) under anhydrous conditions. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent moisture from interfering with the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chlorination processes using similar reagents but optimized for higher yields and efficiency. The reaction conditions, such as temperature and pressure, are carefully controlled to ensure the complete conversion of the acid to the acid chloride.
Chemical Reactions Analysis
Types of Reactions
3-(3,4-dichlorophenyl)propanoyl Chloride undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The acid chloride group is highly reactive towards nucleophiles, leading to the formation of amides, esters, and other derivatives.
Hydrolysis: In the presence of water, the acid chloride can hydrolyze back to the corresponding carboxylic acid.
Reduction: The compound can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as amines, alcohols, and thiols are commonly used under mild to moderate conditions.
Hydrolysis: Typically carried out in aqueous media, often with a base like sodium hydroxide (NaOH) to neutralize the resulting acid.
Reduction: Conducted under anhydrous conditions with strong reducing agents.
Major Products Formed
Amides: Formed from the reaction with amines.
Esters: Formed from the reaction with alcohols.
Carboxylic Acid: Formed from hydrolysis.
Alcohol: Formed from reduction.
Scientific Research Applications
3-(3,4-dichlorophenyl)propanoyl Chloride is used in various scientific research applications, including:
Chemistry: As an intermediate in the synthesis of more complex organic molecules.
Biology: In the study of enzyme-catalyzed reactions involving acid chlorides.
Industry: Used in the production of agrochemicals, polymers, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-(3,4-dichlorophenyl)propanoyl Chloride primarily involves its reactivity as an acid chloride. It readily reacts with nucleophiles, leading to the formation of various derivatives. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions used.
Comparison with Similar Compounds
Similar Compounds
- 3-(4-Chlorophenyl)propionic acid chloride
- 3-(3,4-Dimethoxyphenyl)propionic acid chloride
- 3-(3,4-Dichlorophenyl)acetic acid chloride
Uniqueness
3-(3,4-dichlorophenyl)propanoyl Chloride is unique due to the presence of two chlorine atoms on the phenyl ring, which can influence its reactivity and the types of derivatives formed. This distinguishes it from similar compounds that may have different substituents on the phenyl ring, leading to variations in their chemical behavior and applications.
Properties
IUPAC Name |
3-(3,4-dichlorophenyl)propanoyl chloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7Cl3O/c10-7-3-1-6(5-8(7)11)2-4-9(12)13/h1,3,5H,2,4H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DBRTUMGWPLDVHM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CCC(=O)Cl)Cl)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7Cl3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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